molecular formula C10H7F3N2O2 B1436555 6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one CAS No. 301233-15-8

6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No. B1436555
M. Wt: 244.17 g/mol
InChI Key: CCFVEOOUBBFZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered important in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s functional groups, molecular geometry, and electronic structure .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including C-H trifluoromethoxylation . This reaction involves the replacement of a hydrogen atom in the compound with a trifluoromethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be influenced by factors such as their molecular structure and the presence of functional groups . For example, the compound “6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole” has a molecular weight of 216.16, and its calculated physicochemical properties include a high gastrointestinal absorption and a lipophilicity log Po/w (iLOGP) of 1.49 .

Scientific Research Applications

Anticancer and Antitumor Applications

6-Methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one and its derivatives have been extensively studied for their potential in cancer treatment. Several studies have reported the synthesis and evaluation of compounds based on this structure, highlighting their roles as tubulin polymerization inhibitors and anticancer agents:

  • Tubulin Polymerization Inhibitors and Vascular Disrupting Agents : Triazoloquinazolinone compounds, structurally related to 6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one, have shown potent inhibitory activities against tubulin assembly and demonstrated significant anticancer activity in various cancer cell lines, including effects on cell migration and tube formation (Driowya et al., 2016).

  • Anti-Tuberculosis Agents : Derivatives of this compound have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, demonstrating the versatility of this chemical scaffold in addressing different types of diseases (Maurya et al., 2013).

  • Dual-Targeted Anticancer Agents : Research has shown that derivatives of 6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one can act as potent anti-cancer agents by targeting tubulin. These findings highlight the dual-targeted anticancer potential of this chemical structure (Hour et al., 2013).

  • EGFR Inhibition for Cancer Treatment : Novel quinazolinone compounds linked to triazoles have been synthesized and evaluated for their anticancer activity. They have shown effectiveness against various cancer cell lines, including breast, lung, and prostate cancers. This is attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) active site (Safavi et al., 2018).

Antimicrobial Applications

Some derivatives of 6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one have been explored for their antimicrobial activities:

  • Antimicrobial Metal Complexes : Metal complexes derived from 2,3-disubstituted quinazolin-4(3H)-ones have shown promising antimicrobial activities. This highlights the potential of quinazolin-4-one derivatives in the development of new antimicrobial agents (Resen et al., 2020).

Safety And Hazards

The safety and hazards associated with quinazolinone derivatives can vary depending on their specific structure. For the compound “6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole”, the safety information includes a signal word of “Warning” and hazard statements such as "H302-H315-H319-H332-H335" .

Future Directions

The future directions for research on quinazolinone derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the design of new derivatives with improved properties . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine (TFMP) derivatives suggest that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFVEOOUBBFZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234552
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-(trifluoromethyl)-1H-quinazolin-4-one

CAS RN

301233-15-8
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301233-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(trifluoromethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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